Eriochrome Blue Black B

Catalog No.
S885192
CAS No.
3564-14-5
M.F
C20H14N2NaO5S
M. Wt
417.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eriochrome Blue Black B

CAS Number

3564-14-5

Product Name

Eriochrome Blue Black B

IUPAC Name

sodium;3-hydroxy-4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate

Molecular Formula

C20H14N2NaO5S

Molecular Weight

417.4 g/mol

InChI

InChI=1S/C20H14N2O5S.Na/c23-17-11-18(28(25,26)27)14-7-3-4-8-15(14)19(17)22-21-16-10-9-12-5-1-2-6-13(12)20(16)24;/h1-11,23-24H,(H,25,26,27);

InChI Key

WTEXMTSCHUTBIF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na]

Eriochrome Blue Black B (EBB) is a chemical compound commonly used as a metal indicator in analytical chemistry []. This means it changes color in the presence of specific metal ions, allowing researchers to determine their concentration in a solution.

EBB is particularly useful for complexometric titrations, a technique for measuring the amount of an unknown metal ion by adding a known chelating agent (a molecule that can form a complex with the metal ion) until the endpoint is reached [, ]. EBB forms a colored complex with the metal ion of interest, and the solution color changes as the chelating agent binds all the available metal ions. This color change signals the endpoint of the titration.

Here are some of the metal ions that Eriochrome Blue Black B can be used to detect:

  • Calcium (Ca²⁺) []
  • Magnesium (Mg²⁺) []
  • Manganese (Mn²⁺) []
  • Zinc (Zn²⁺) []

EBB is also used in other scientific research applications, such as:

  • Studying metal-binding proteins: EBB can be used to investigate how proteins interact with metal ions [].

Eriochrome Blue Black B, also known as Mordant Black 3, is a complexometric indicator primarily utilized in analytical chemistry, particularly in complexometric titrations. It is an azo dye characterized by the molecular formula C20H13N2NaO5SC_{20}H_{13}N_{2}NaO_{5}S and is commonly employed to determine the presence and concentration of metal ions in various solutions. The dye exhibits a distinct color change when it binds to metal ions, making it a valuable tool for detecting water hardness and other metal ion concentrations .

EBB acts as a metallochromic indicator. In the absence of metal ions, EBB exists in its free form, exhibiting a blue-black color. When it forms a complex with a metal ion, the electronic structure of the molecule is altered, leading to a shift in the absorption spectrum and a change in color. The exact color change depends on the specific metal ion involved [].

Eriochrome Blue Black B functions as a complexometric indicator, reacting with metal ions to form colored complexes. The most notable reaction occurs during titrations where it binds to free metal ions, resulting in a color change that signifies the endpoint of the titration. For instance, when Eriochrome Blue Black B interacts with calcium or magnesium ions in solution, it forms a pink complex that transitions to blue upon the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) .

Reaction Mechanism

The mechanism involves the formation of a coordinate bond between the nitrogen atoms of the dye and the metal ions, leading to a stable complex. The specific pH of the solution is crucial since it influences the dye's ability to bind with metal ions effectively.

Eriochrome Blue Black B can be synthesized through several methods, including:

  • Direct Azo Coupling: This method involves the reaction of diazonium salts with phenolic compounds under acidic conditions.
  • Modification of Existing Dyes: Existing azo dyes can be modified chemically to produce Eriochrome Blue Black B.
  • One-Step Synthesis: Recent advancements have allowed for streamlined synthesis using specific catalysts and reagents that enhance yield and purity .

General Synthesis Reaction

A general reaction for synthesizing azo dyes involves:

Azo coupling Ar N2++Ar OHAr N N Ar OH\text{Azo coupling }\text{Ar N}_2^++\text{Ar OH}\rightarrow \text{Ar N N Ar OH}

Eriochrome Blue Black B has diverse applications across various fields:

  • Analytical Chemistry: Used extensively in complexometric titrations for determining metal ion concentrations.
  • Water Quality Testing: Essential for assessing water hardness by quantifying calcium and magnesium levels.
  • Environmental Monitoring: Employed in studies related to wastewater treatment and pollutant degradation .
  • Biochemical Analysis: Utilized in techniques such as spectrophotometry for protein detection and quantification.
  • Dye-Sensitized Solar Cells: Explored for its potential use in renewable energy technologies.

Studies have been conducted to explore the interactions of Eriochrome Blue Black B with various metal ions and organic compounds. These interactions are critical for understanding its behavior as a complexometric indicator and its potential biological implications:

  • Metal Ion Binding: Detailed studies have shown how Eriochrome Blue Black B selectively binds to specific metal ions, influencing its colorimetric properties.
  • Photodegradation Studies: Research has also focused on the degradation pathways of Eriochrome Blue Black B under different environmental conditions, highlighting its stability and reactivity .

Eriochrome Blue Black B shares similarities with several other azo dyes and indicators. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
Eriochrome Black TAzo dyeWater hardness testingForms a pink complex with calcium/magnesium
Methyl OrangeAzo dyeAcid-base titrationsChanges color from red to yellow at pH 3.1-4.4
Bromothymol BlueIndicator dyepH indicatorColor change between pH 6.0 (yellow) and 7.6 (blue)
PhenolphthaleinIndicator dyeAcid-base titrationsColorless in acidic solutions; pink in basic solutions

Uniqueness of Eriochrome Blue Black B

Eriochrome Blue Black B is unique due to its specific application as a complexometric indicator for detecting divalent metal ions like calcium and magnesium, which are critical in water hardness determination. Its ability to form stable complexes that result in significant color changes makes it particularly valuable in both laboratory settings and field applications .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

417.05211201 g/mol

Monoisotopic Mass

417.05211201 g/mol

Heavy Atom Count

29

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

3564-14-5

General Manufacturing Information

1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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